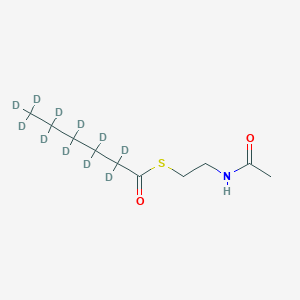![molecular formula C8H5BF3NO2 B1408569 [3-Cyano-4-(trifluoromethyl)phenyl]boronic acid CAS No. 2016766-76-8](/img/structure/B1408569.png)
[3-Cyano-4-(trifluoromethyl)phenyl]boronic acid
Vue d'ensemble
Description
“[3-Cyano-4-(trifluoromethyl)phenyl]boronic acid” is a type of organoboron compound. It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular structure of “[3-Cyano-4-(trifluoromethyl)phenyl]boronic acid” is represented by the formula C8H5BF3NO2 . The InChI code for this compound is 1S/C8H5BF3NO2/c10-8(11,12)7-2-1-6(9(14)15)3-5(7)4-13/h1-3,14-15H .Chemical Reactions Analysis
“[3-Cyano-4-(trifluoromethyl)phenyl]boronic acid” can be used as a reactant in various chemical reactions. For instance, it can be used in Suzuki-Miyaura cross-coupling reactions . It can also be used as an intermediate in the synthesis of piperidine-based MCH R1 antagonists and as a substrate in the Suzuki coupling reactions to prepare 4-aryl-1,8-naphthyridin-2(1H)-ones .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
“[3-Cyano-4-(trifluoromethyl)phenyl]boronic acid” is used as a reagent in the Suzuki–Miyaura (SM) coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this application originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Piperidine-based MCH R1 Antagonists
This compound can be used as an intermediate in the synthesis of piperidine-based MCH R1 antagonists . These antagonists are often used in the study of various biological processes and potential therapeutic applications.
Preparation of 4-Aryl-1,8-naphthyridin-2(1H)-ones
“[3-Cyano-4-(trifluoromethyl)phenyl]boronic acid” is used as a substrate in Suzuki coupling reactions to prepare 4-aryl-1,8-naphthyridin-2(1H)-ones . These compounds have been studied for their potential applications in medicinal chemistry.
Rhodium-catalyzed Intramolecular Amination
This compound can be used as a reagent for Rhodium-catalyzed intramolecular amination . This reaction is a key step in the synthesis of many complex organic compounds.
Pd-catalyzed Direct Arylation
“[3-Cyano-4-(trifluoromethyl)phenyl]boronic acid” can be used as a reagent for Pd-catalyzed direct arylation . This reaction is a powerful tool for the formation of carbon-carbon bonds, a fundamental process in organic synthesis.
Palladium-catalyzed Stereoselective Heck-type Reaction
This compound can be used as a reagent for Palladium-catalyzed stereoselective Heck-type reactions . These reactions are widely used in organic synthesis for the construction of carbon-carbon double bonds.
Safety and Hazards
The safety data sheet for “[3-Cyano-4-(trifluoromethyl)phenyl]boronic acid” suggests that it is harmful if swallowed. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If swallowed, one should call a poison center or doctor/physician. If it comes in contact with the skin, it should be washed off with plenty of soap and water .
Propriétés
IUPAC Name |
[3-cyano-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF3NO2/c10-8(11,12)7-2-1-6(9(14)15)3-5(7)4-13/h1-3,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMQPVJQLFTTRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(F)(F)F)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Cyano-4-(trifluoromethyl)phenyl]boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl acetate](/img/structure/B1408488.png)
![Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1408489.png)
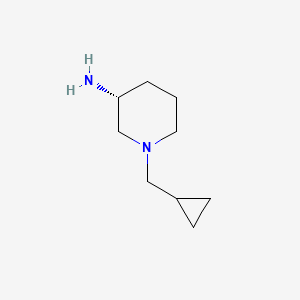
![(R)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1408491.png)
![(S)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1408492.png)
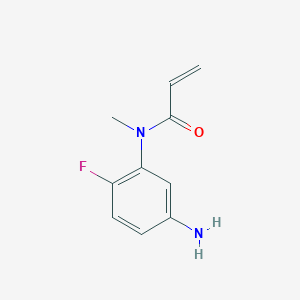
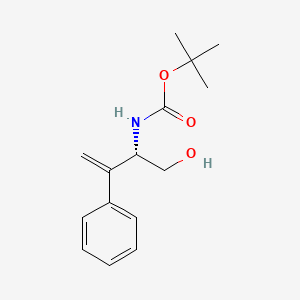


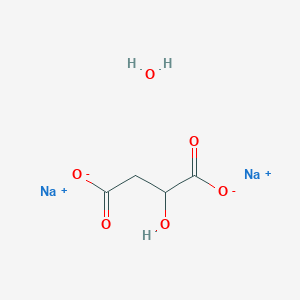
![5-butyl-4-((1E,3E,5E)-5-(5-butyl-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-4(5H)-ylidene)penta-1,3-dien-1-yl)-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate](/img/structure/B1408503.png)


